N-Des-2-methylpropan-2-ol Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast, lung, and prostate cancer. This compound is characterized by the removal of the 2-methylpropan-2-ol side chain from the parent structure of Docetaxel, which may influence its pharmacological properties and therapeutic efficacy.
Docetaxel is derived from the needles of the European yew tree (Taxus baccata) and is a semi-synthetic analog of paclitaxel. The modification leading to N-Des-2-methylpropan-2-ol Docetaxel involves chemical synthesis techniques that alter its structure while retaining its core pharmacophore.
N-Des-2-methylpropan-2-ol Docetaxel falls under the classification of taxanes, a class of chemotherapeutic agents known for their ability to inhibit cell division by stabilizing microtubules. This compound can be categorized as an anticancer drug due to its mechanism of action targeting rapidly dividing cancer cells.
The synthesis of N-Des-2-methylpropan-2-ol Docetaxel typically involves several steps:
The dealkylation process may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of the synthesized compound.
N-Des-2-methylpropan-2-ol Docetaxel retains the core structure characteristic of taxanes but lacks the bulky 2-methylpropan-2-ol substituent. Its molecular formula can be represented as C₁₃H₁₈N₂O₃S, indicating a significant alteration in steric configuration compared to Docetaxel.
The molecular weight of N-Des-2-methylpropan-2-ol Docetaxel is approximately 303.4 g/mol. The compound's structural integrity can be confirmed through spectroscopic methods, revealing characteristic peaks corresponding to its functional groups.
N-Des-2-methylpropan-2-ol Docetaxel participates in various chemical reactions typical of taxane derivatives:
The reactivity profile can be evaluated using various assays to determine its efficacy against different cancer cell lines. Studies may include IC50 determination, which assesses the concentration required to inhibit cell growth by 50%.
The mechanism by which N-Des-2-methylpropan-2-ol Docetaxel exerts its anticancer effects involves:
Research indicates that N-Des-2-methylpropan-2-ol Docetaxel retains significant potency similar to that of Docetaxel itself in preclinical models.
N-Des-2-methylpropan-2-ol Docetaxel typically exhibits:
The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its stability profile is crucial for formulation development.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) may be employed to assess thermal stability and melting point characteristics.
N-Des-2-methylpropan-2-ol Docetaxel has potential applications in:
N-Des-2-methylpropan-2-ol Docetaxel is a structurally defined taxane derivative primarily recognized for its role as a process-related impurity in the synthesis of the chemotherapeutic agent docetaxel. Unlike pharmacologically active taxanes, this compound serves as a critical analytical marker in quality control during anticancer drug manufacturing. Its study provides insights into synthetic pathways, degradation mechanisms, and purification challenges associated with complex diterpenoid alkaloids.
N-Des-2-methylpropan-2-ol Docetaxel (Chemical Formula: C₃₉H₄₅NO₁₃; Molecular Weight: 735.77 g/mol) is characterized by the absence of the tert-butyloxycarbonyl (t-BOC) group at the C-13 side chain nitrogen atom compared to docetaxel, replaced instead by a formyl moiety (-CHO). This structural alteration significantly impacts its polarity and chromatographic behavior. The compound exhibits systematic IUPAC nomenclature as:(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate [4] [7].
Table 1: Nomenclature and Identifiers of N-Des-2-methylpropan-2-ol Docetaxel
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate |
Synonyms | Docetaxel Impurity F, N-Formyl Docetaxel, Docetaxel N-Formyl Impurity |
CAS Registry Number | Not assigned |
SMILES | O=C([H])NC@HC6=CC=CC=C6 |
InChIKey | InChIKey=ZTZRVVZBQYQBSU-QFIAKTPMSA-N |
The compound’s core structure retains the tetracyclic taxane ring system and oxetane ring characteristic of taxanes, but the modified C-13 side chain distinguishes it from both docetaxel (which features a tert-butoxycarbonyl group) and paclitaxel (which bears a benzoyl group at the nitrogen) [3] [7].
N-Des-2-methylpropan-2-ol Docetaxel is a critical process-related impurity generated during the semi-synthetic production of docetaxel. Its formation occurs under specific synthetic conditions:
Table 2: Analytical and Purification Profile of N-Des-2-methylpropan-2-ol Docetaxel
Parameter | Specification | Method |
---|---|---|
Purity Threshold | ≥90%–95% (HPLC) for reference standards | USP/EP Methods |
Detection in Docetaxel API | Typically ≤0.15% (ICH Q3A guidelines) | Reverse-Phase HPLC |
Retention Time | Shorter than docetaxel due to increased polarity | C18 Column |
Storage Conditions | –20°C (ambient shipping) | Stability Protocols |
Regulatory authorities (e.g., FDA, EMA) mandate strict control of this impurity due to potential impacts on drug efficacy and safety. Pharmacopeial standards, including USP monographs, specify its identification and quantification limits in docetaxel active pharmaceutical ingredients (APIs) [5]. As an analytical reference standard (purity >95%), it enables:
The impurity’s presence above threshold levels indicates inefficiencies in deprotection/purification steps, necessitating process adjustments such as:
The discovery of N-Des-2-methylpropan-2-ol Docetaxel is intrinsically tied to the development of taxane chemotherapeutics. Key historical milestones include:
The compound’s significance grew with regulatory emphasis on Quality by Design (QbD) principles. Modern taxane production employs:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5